molecular formula C52H44ClCuP4 B026326 Cu-Dppey CAS No. 102532-71-8

Cu-Dppey

Cat. No.: B026326
CAS No.: 102532-71-8
M. Wt: 891.8 g/mol
InChI Key: AKHFFYYBPVNANG-KHUJRMENSA-M
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Description

The compound Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) , commonly referred to as Cu-Dppey , is a coordination complex composed of copper(I) ions and cis-bis(diphenylphosphino)ethene ligands. This compound is of significant interest due to its unique structural and electronic properties, which make it a valuable subject of study in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) typically involves the reaction of copper(I) chloride with cis-bis(diphenylphosphino)ethene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The product is then purified through recrystallization .

Industrial Production Methods

While the industrial production of Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) is not widely documented, the principles of coordination chemistry and large-scale synthesis of similar copper complexes can be applied. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I): undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center can yield copper(II) complexes, while reduction can produce metallic copper. Substitution reactions result in new coordination complexes with different ligands .

Mechanism of Action

The mechanism by which Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical reactions. The copper(I) center acts as a Lewis acid, activating substrates and stabilizing reaction intermediates. The diphenylphosphinoethene ligands provide additional stabilization and electronic effects that enhance the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I): is unique due to its specific ligand environment and the resulting electronic properties. The presence of cis-bis(diphenylphosphino)ethene ligands provides a distinct coordination geometry and electronic structure that differentiates it from other copper complexes. This uniqueness makes it particularly valuable in catalysis and materials science .

Biological Activity

Cu-Dppey, a copper complex with dipeptide ligands, has garnered significant attention in recent years due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a copper(II) complex that has been synthesized for various biomedical applications. The incorporation of copper ions is critical, as copper plays essential roles in numerous biological processes, including angiogenesis, antibacterial activity, and antioxidant defense. The dipeptide component enhances the solubility and bioavailability of the copper ions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity :
    • This compound exhibits potent antibacterial properties against a range of pathogenic bacteria. Studies have shown that copper ions disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death .
  • Anticancer Properties :
    • Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. This has been observed in various cancer cell lines, including HeLa and MCF-7 .
  • Angiogenic Effects :
    • This compound promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF). This effect is mediated through the activation of signaling pathways such as EGFR/ERK/c-Fos, which are crucial for endothelial cell proliferation and migration .
  • Antioxidant Activity :
    • The complex also exhibits antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly beneficial in protecting cells from damage caused by free radicals .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Cell Type/Organism Reference
AntibacterialDisruption of cell membranesVarious pathogenic bacteria
Induction of ApoptosisROS generation and mitochondrial dysfunctionHeLa, MCF-7 cancer cells
Promotion of AngiogenesisActivation of VEGF signalingEndothelial cells
AntioxidantScavenging free radicalsVarious cell types

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the minimum inhibitory concentration (MIC) of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values ranging from 2.5 to 5 mg/mL, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells :
    In vitro experiments on this compound revealed that it effectively reduced cell viability in cancer cell lines, with IC50 values below 10 µM for both HeLa and MCF-7 cells. The mechanism was linked to increased ROS levels and subsequent apoptosis induction .
  • Angiogenesis Promotion :
    In a model studying wound healing, this compound was shown to enhance angiogenesis significantly compared to controls. The expression levels of VEGF and other angiogenic factors were markedly increased in treated groups, suggesting its utility in therapeutic applications for tissue regeneration .

Properties

IUPAC Name

copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHFFYYBPVNANG-KHUJRMENSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44ClCuP4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102532-71-8
Record name Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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